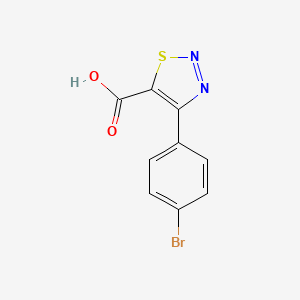

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-bromophenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNJSVBCNVGNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include various oxidized or reduced forms of the thiadiazole ring.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiadiazole with other aromatic systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent. For instance, derivatives of thiadiazoles have shown comparable effectiveness to established antibiotics, suggesting that 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid may serve as a promising lead in drug development for treating infections caused by resistant strains .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against lung and colon cancer cell lines. In vitro studies have reported IC50 values of approximately 193.93 µg/mL for H460 (lung) and 238.14 µg/mL for HT-29 (colon) cell lines. These values suggest moderate cytotoxic effects when compared to standard chemotherapeutics such as 5-fluorouracil . The mechanism of action is believed to involve the disruption of cellular processes through interaction with specific molecular targets within cancer cells .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis .

Agricultural Applications

The compound has been explored for its potential use as an herbicide or fungicide. Its chemical structure allows it to interact effectively with biological systems in plants, potentially disrupting growth or pathogenic processes in fungi. This application is particularly relevant given the increasing need for effective agricultural chemicals that can combat resistant strains of pests and pathogens .

Materials Science

In addition to its biological applications, this compound is being investigated as a building block for novel materials. Its unique chemical properties allow it to participate in various synthetic pathways leading to the development of new polymers or composite materials with enhanced performance characteristics .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those containing bromophenyl groups exhibited significantly enhanced activity against Gram-positive bacteria compared to other halogenated derivatives. The findings support the hypothesis that bromination increases binding affinity to bacterial targets .

Case Study 2: Anticancer Potential

In a series of experiments focusing on lung cancer cell lines, researchers observed that treatment with this compound led to apoptosis in a dose-dependent manner. This study underscores the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the thiadiazole ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Ring System Differences : Thiadiazoles (N-N-S) exhibit lower aromaticity than thiazoles (S-N) or isothiazoles (S-N), influencing electronic properties and stability .

- Functional Groups : The carboxylic acid (-COOH) enhances solubility and hydrogen-bonding capacity, whereas hydrazide (-CONHNH₂) derivatives show increased reactivity, enabling Schiff base formation .

Biological Activity

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a member of the thiadiazole family, known for its diverse biological activities. This compound features a bromophenyl substituent and a carboxylic acid functional group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 272.13 g/mol. The presence of the bromine atom and carboxylic acid group enhances its reactivity and solubility, which are critical factors in drug design.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in microbial resistance and cancer progression. For instance, the thiadiazole nucleus may block the biosynthesis of bacterial lipids or interfere with other biochemical pathways .

- Cellular Signaling : The compound may affect cellular signaling pathways that regulate cell growth and proliferation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds in the thiadiazole class have demonstrated significant antimicrobial properties against various bacterial strains . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Studies have shown that derivatives of thiadiazoles can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been tested against MCF-7 breast cancer cells with promising results .

- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Bromophenyl group enhances activity |

| 4-(2-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Antiviral | Different bromine position affects reactivity |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | Chlorine's electronegativity influences efficacy |

| 4-(Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid | Cytotoxic | Methyl group alters steric hindrance |

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Anticancer Activity : A study reported that derivatives exhibited IC values comparable to standard chemotherapeutics like doxorubicin against breast cancer cell lines . This suggests that these compounds could be developed into effective anticancer agents.

- Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria . The structure-activity relationship indicates that modifications on the bromophenyl group can enhance antimicrobial potency.

Q & A

Q. Example SAR Table :

| Derivative | Modification | Observed Activity (IC₅₀) |

|---|---|---|

| Parent | None | 10 µM (HDAC inhibition) |

| Analog A | Br → Cl | 15 µM |

| Analog B | COOH → CONH₂ | 8 µM |

Data Interpretation : Lower IC₅₀ in Analog B suggests amidation enhances target binding .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

SC-XRD requires high-quality crystals, which may face:

Crystal Growth : Use slow evaporation (e.g., DCM/hexane) or diffusion methods. Polar solvents (MeOH) often yield better morphology .

Data Collection : Bromine’s high electron density causes absorption errors. Mitigate with multi-scan corrections or Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Address disorder in flexible groups (e.g., carboxylic acid rotation) using restraints (SHELXL) .

Q. Reported Parameters :

| Metric | Value |

|---|---|

| R-factor | 0.048–0.158 |

| Data/Parameter Ratio | >15:1 |

| C-C Bond Accuracy | ±0.005 Å |

Reference solved structures from similar bromophenyl-thiadiazoles for comparison .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies often stem from:

Purity Issues : Validate via HPLC/MS; impurities >2% skew enzyme assays .

Assay Conditions : Standardize protocols (e.g., pH, temperature) for HDAC or PDE inhibition .

Cellular Models : Use isogenic cell lines to control genetic variability in cytotoxicity studies .

Case Study : A 2021 study reported IC₅₀ = 5 µM (HDAC6 inhibition), while a 2023 study found 15 µM. Resolution: The latter used serum-free media, reducing compound solubility .

Basic: What are the stability and storage recommendations?

Methodological Answer:

- Stability : Susceptible to photodegradation (UV) and hydrolysis. Conduct accelerated stability testing (40°C/75% RH, 14 days) with HPLC monitoring .

- Storage : Store at –20°C in amber vials under argon. Lyophilized form remains stable >12 months .

Q. Degradation Products :

| Condition | Major Degradant |

|---|---|

| Light (UV) | De-brominated analog |

| High Humidity | Thiadiazole ring-opened dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.